molecular formula C22H19IN2O4 B3699850 N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-iodobenzamide

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-iodobenzamide

Cat. No.: B3699850
M. Wt: 502.3 g/mol
InChI Key: WYQGCOYVRRNHER-UHFFFAOYSA-N
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Description

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-iodobenzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a benzoylamino group, dimethoxyphenyl group, and an iodinated benzamide moiety. This compound is of interest due to its potential biological activities and its role in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-iodobenzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the acylation of 4-amino-2,5-dimethoxybenzoic acid with benzoyl chloride to form the benzoylamino intermediate. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as sodium iodate, to introduce the iodine atom at the desired position on the benzamide ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production would require careful control of reaction parameters to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-iodobenzamide involves its interaction with specific molecular targets within cells. The benzoylamino group can form hydrogen bonds with proteins or nucleic acids, while the iodine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-iodobenzamide is unique due to its combination of benzoylamino, dimethoxyphenyl, and iodinated benzamide groups. This unique structure provides distinct chemical reactivity and potential biological activities compared to similar compounds .

Properties

IUPAC Name

N-(4-benzamido-2,5-dimethoxyphenyl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19IN2O4/c1-28-19-13-18(25-22(27)15-10-6-7-11-16(15)23)20(29-2)12-17(19)24-21(26)14-8-4-3-5-9-14/h3-13H,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQGCOYVRRNHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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